(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid

Catalog No.
S8396309
CAS No.
M.F
C9H8ClF2NO2
M. Wt
235.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propan...

Product Name

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid

IUPAC Name

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid

Molecular Formula

C9H8ClF2NO2

Molecular Weight

235.61 g/mol

InChI

InChI=1S/C9H8ClF2NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1

InChI Key

IFZQIOJLTTYTIK-ZETCQYMHSA-N

SMILES

C1=CC(=C(C(=C1F)F)CC(C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)F)CC(C(=O)O)N)Cl

Isomeric SMILES

C1=CC(=C(C(=C1F)F)C[C@@H](C(=O)O)N)Cl

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid is a chiral amino acid derivative characterized by its specific stereochemistry and functional groups. This compound consists of an amino group, a carboxylic acid group, and a substituted phenyl group featuring chlorine and fluorine atoms. Its molecular formula is C10H10ClF2N1O2C_10H_{10}ClF_2N_1O_2, and it plays a significant role in medicinal chemistry due to its structural properties that can influence biological activity.

Typical of amino acids and aromatic compounds:

  • Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, allowing the introduction of different functional groups.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding an amine.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various applications.
  • Reduction: The compound can be reduced to form amine derivatives, expanding its utility in synthetic chemistry.

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid exhibits notable biological activities, particularly in the context of enzyme inhibition and receptor modulation. It has been studied for its potential as:

  • Neurotransmitter Modulator: It may interact with neurotransmitter systems, influencing pathways related to mood and cognition.
  • Antitumor Activity: Preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells.

The synthesis of (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid typically involves several steps:

  • Starting Material Selection: The synthesis begins with a suitable precursor, such as 6-chloro-2,3-difluorobenzaldehyde.
  • Aldol Reaction: The precursor undergoes an aldol reaction with an appropriate amino acid derivative to form an intermediate.
  • Reduction Step: The intermediate can be reduced using sodium borohydride or lithium aluminum hydride to yield the final product.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

The compound has several applications across various fields:

  • Pharmaceutical Development: It is explored as a potential therapeutic agent due to its biological activity.
  • Chemical Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  • Research Tool: Employed in studies aimed at understanding enzyme mechanisms and receptor interactions.

Interaction studies have shown that (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid can interact with specific enzymes and receptors. These interactions may modulate biological pathways, making it a candidate for further research in drug development. Notably, it may influence pathways involved in neurotransmission and metabolic processes.

Several compounds share structural similarities with (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(2S)-2-amino-3-(6-chlorophenyl)propanoic acidC9H10ClNO2C_9H_{10}ClNO_2Lacks fluorine substituents
(2S)-2-amino-3-(4-fluorophenyl)propanoic acidC9H10FNO2C_9H_{10}FNO_2Different fluorine position
(2S)-2-amino-3-(5-bromophenyl)propanoic acidC9H10BrNO2C_9H_{10}BrNO_2Contains bromine instead of chlorine

Comparison Highlights

  • Structural Variations: The position and type of halogen substituents (chlorine vs. fluorine vs. bromine) influence reactivity and biological activity.
  • Reactivity Profiles: Each compound's reactivity can vary based on the electronic effects of the substituents attached to the phenyl ring.
  • Biological Implications: Variations in halogenation can lead to differences in biological activity, making each compound unique in potential therapeutic applications.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

235.0211625 g/mol

Monoisotopic Mass

235.0211625 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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